2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate
Overview
Description
2,6-Dioxo-3,6-dihydro-2H-pyran-4-yl acetate, commonly known as DDP, is an organic compound with a variety of uses in scientific research. It is a colorless, crystalline solid that is insoluble in water and soluble in organic solvents. DDP is used in organic synthesis, as a reagent in organic reactions, and as a catalyst in organic reactions. It is also used in the synthesis of various drugs, such as antibiotics, and in the production of polymers.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research highlights the significance of pyranopyrimidine cores, derived from compounds like 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate, in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. These compounds, especially the 5H-pyrano[2,3-d]pyrimidine scaffolds, are crucial for developing bioactive molecules through one-pot multicomponent reactions. This process is enhanced by using diverse hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, underscoring the importance of catalysis in organic synthesis (Parmar, Vala, & Patel, 2023).
Antioxidant Activity and Chemical Analysis
Antioxidants play a crucial role in various fields, including food engineering and pharmaceutical research. Methods like ORAC and FRAP are vital for determining the antioxidant capacity of compounds, including derivatives of this compound. These methods, based on hydrogen atom transfer and electron transfer, are essential in assessing the antioxidant activity of complex samples. Such studies are pivotal in clarifying the mechanisms and kinetics of antioxidant processes (Munteanu & Apetrei, 2021).
Pharmacological Interests in Morpholine and Pyrans Derivatives
Morpholine and its derivatives, including pyrans, hold significant pharmacological interest due to their broad spectrum of activities. The exploration of methodologies for synthesizing these compounds reveals their potential as pharmacophores, highlighting their relevance in drug discovery and development. This area of research is crucial for the synthesis of novel compounds with enhanced biological activities (Asif & Imran, 2019).
Properties
IUPAC Name |
(2,6-dioxo-3H-pyran-4-yl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5/c1-4(8)11-5-2-6(9)12-7(10)3-5/h2H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUSEHGANVYEQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=O)OC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60498303 | |
Record name | 2,6-Dioxo-3,6-dihydro-2H-pyran-4-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60498303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15997-62-3 | |
Record name | 4-(Acetyloxy)-2H-pyran-2,6(3H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15997-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dioxo-3,6-dihydro-2H-pyran-4-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60498303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-Pyran-2,6(3H)-dione, 4-(acetyloxy) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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